bpV(phen) (potassium hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

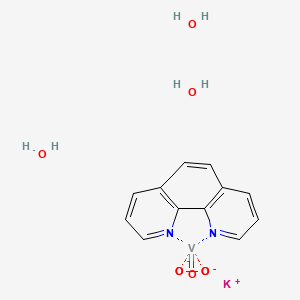

bpV(phen) (potassium hydrate): potassium bisperoxo (1,10-phenanthroline) oxovanadate (V) , is a bisperoxovanadium compound. It is primarily recognized for its role as an inhibitor of protein tyrosine phosphatases, with a particular selectivity for the phosphatase and tensin homolog (PTEN)

Mechanism of Action

Target of Action

The primary target of bpV(phen) (potassium hydrate) is PTEN (Phosphatase and Tensin Homolog) , a tumor suppressor phosphatase involved in cell cycle regulation . PTEN plays a crucial role in cellular processes such as growth, proliferation, and survival. The compound also targets other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1β .

Mode of Action

bpV(phen) acts as an inhibitor of PTEN and other PTPs. It selectively inhibits PTEN with an IC50 value of 38 nM, compared to 343 nM for PTP-β and 920 nM for PTP-1β . By inhibiting these phosphatases, bpV(phen) can influence the regulation of the cell cycle and other cellular processes.

Biochemical Pathways

bpV(phen) impacts several biochemical pathways. By inhibiting PTEN and other PTPs, it can activate the insulin receptor kinase (IRK) and promote downstream signaling, including the activation of PI3-kinase . This can lead to changes in cell growth, proliferation, and survival.

Pharmacokinetics

Its solubility in water (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The inhibition of PTEN and other PTPs by bpV(phen) can lead to various cellular effects. For instance, it has been shown to have anti-inflammatory effects in oxidative stress, including inhibitory effects on oxidative stress-induced cardiomyocyte injury . These effects may be partially modulated by the action of reactive oxygen species (ROS) on PTEN .

Biochemical Analysis

Biochemical Properties

bpV(phen) (potassium hydrate) interacts with several enzymes and proteins. It inhibits protein tyrosine phosphatases (PTPs), particularly PTEN, with an IC50 value of 38 nM . It also inhibits the vascular endothelial PTP, PTP-β (IC50 = 343 nM), and PTP-1β (IC50 = 920 nM) . At a concentration of 0.1 mM, bpV(phen) inhibits SH2 domain-containing inositol 5’-phosphatase-2 .

Cellular Effects

bpV(phen) (potassium hydrate) has significant effects on various types of cells and cellular processes. By inhibiting insulin receptor kinase-associated PTPs, bpV(phen) activates the insulin receptor tyrosine kinase and promotes downstream signaling, including activation of PI3-kinase .

Molecular Mechanism

The molecular mechanism of action of bpV(phen) (potassium hydrate) involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It inhibits several different protein tyrosine phosphatases (PTPs), with selectivity for PTEN . It also inhibits the vascular endothelial PTP, PTP-β, and PTP-1β . At 0.1 mM, bpV(phen) inhibits SH2 domain-containing inositol 5’-phosphatase-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bpV(phen) (potassium hydrate) typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline. The reaction is carried out under controlled conditions to ensure the formation of the desired bisperoxo complex. The product is then purified and crystallized to obtain the final compound .

Industrial Production Methods: : While specific industrial production methods for bpV(phen) (potassium hydrate) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve the use of advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: : bpV(phen) (potassium hydrate) undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions due to the presence of vanadium in its structure.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: The phenanthroline ligand in the compound can be substituted with other ligands under specific conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state vanadium species .

Scientific Research Applications

bpV(phen) (potassium hydrate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.

Biology: The compound is employed in studies involving protein tyrosine phosphatases, particularly PTEN, to understand their role in cellular processes.

Medicine: bpV(phen) (potassium hydrate) has potential therapeutic applications, including its use in cancer research due to its ability to inhibit PTEN and other phosphatases involved in cell cycle regulation.

Industry: The compound is used in the development of new materials and as a component in various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Potassium bisperoxo (bipyridine) oxovanadate (V): Another bisperoxovanadium compound with similar inhibitory effects on protein tyrosine phosphatases.

Potassium bisperoxo (1,10-phenanthroline) oxovanadate (V): A closely related compound with similar structure and function.

Uniqueness: : bpV(phen) (potassium hydrate) is unique due to its high selectivity for PTEN and its ability to activate the insulin receptor tyrosine kinase. This selectivity makes it a valuable tool in research focused on understanding the role of PTEN and other phosphatases in cellular processes and disease mechanisms .

Properties

IUPAC Name |

potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKVRTYBGPOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14KN2O8V-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of bpV(phen)?

A: BpV(phen) primarily targets protein tyrosine phosphatases (PTPs). [, , ] It exerts its effects by inhibiting the activity of these enzymes. [, , , ]

Q2: How does bpV(phen) affect insulin signaling?

A: BpV(phen) exhibits insulin-mimetic properties by inhibiting PTPs associated with the insulin receptor kinase (IRK). [, ] This inhibition prevents the dephosphorylation of IRK, leading to prolonged activation of the IRK and downstream insulin signaling pathways. [, , , ]

Q3: Does bpV(phen) influence glucose metabolism?

A: Yes, bpV(phen) demonstrates insulin-like effects on glucose metabolism. Research suggests that it can stimulate glucose transport into skeletal muscle [], promote glycogen synthesis [, ], and inhibit hepatic glucose output. []

Q4: How does bpV(phen) affect the PI3K/Akt pathway?

A: BpV(phen) can influence the PI3K/Akt pathway by inhibiting PTEN (phosphatase and tensin homolog deleted on chromosome ten), a negative regulator of PI3K. [, , ] This inhibition leads to increased Akt phosphorylation and activation of downstream targets. []

Q5: Can bpV(phen) impact mitogen-activated protein kinase (MAPK) pathways?

A: Yes, studies have shown that bpV(phen) can activate MAPKs, including ERK1/2, JNK, and p38. [, , , ] This activation is thought to occur through the inhibition of specific PTPs involved in the negative regulation of MAPK pathways. []

Q6: What is the molecular formula and weight of bpV(phen)?

A: The molecular formula of bpV(phen) is C12H8N2O7V·K. It has a molecular weight of 402.3 g/mol. []

Q7: Are there any spectroscopic data available for bpV(phen)?

A: Yes, spectroscopic characterization of bpV(phen) has been performed using various techniques, including 51V NMR, 1H NMR, 13C NMR, ESI-MS, and IR spectroscopy. [] These techniques have been used to study its structure, stability, and interactions in solution. [, ]

Q8: Does bpV(phen) possess catalytic properties?

A: BpV(phen) itself does not exhibit inherent catalytic activity. Its mode of action primarily involves the inhibition of catalytic activity of its target enzymes, the PTPs. [, , , ]

Q9: Have computational approaches been used to study bpV(phen)?

A: While the provided research does not offer detailed insights into computational studies on bpV(phen), its interactions with imidazole in solution have been investigated using NMR techniques, providing insights into its structure-activity relationship. [] Further computational studies could explore its binding mode with target PTPs and facilitate the design of more potent and selective inhibitors.

Q10: How do structural modifications of bpV(phen) affect its activity?

A: Research comparing bpV(phen) with other peroxovanadium compounds, like bpV(pic), highlights the influence of the ancillary ligand on both potency and tissue selectivity. [] This suggests that modifications to the ancillary ligand could be explored to optimize its pharmacological properties. []

Q11: Are there specific formulation strategies mentioned for bpV(phen)?

A: The research mentions the use of bpV(phen) in transdermal drug delivery systems, indicating its potential for non-invasive administration. [] Further research is needed to explore and optimize formulations to enhance its stability, solubility, and bioavailability for different routes of administration.

Q12: What are the effects of bpV(phen) on cell survival?

A: BpV(phen) exhibits a bimodal effect on cell survival. It demonstrates survival-enhancing effects at lower concentrations, likely by activating ERK signaling. [] Conversely, at higher concentrations, it can induce cell death through the activation of JNK and p38 MAPK pathways and caspase-3 activation. []

Q13: How effective is bpV(phen) in animal models of disease?

A: BpV(phen) has shown promising results in various animal models. For instance, it significantly reduced the progression of Leishmania infection in mice, highlighting its potential as an anti-parasitic agent. [, ] Additionally, in a rat model of spinal cord injury, intrathecal infusions of bpV(phen) showed remarkable neuroprotective effects, significantly improving axonal survival and functional recovery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)